[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Description
This compound is a modified adenosine diphosphate (ADP) analog characterized by a purine base with a 2-amino group and a 6-sulfanylidene (thiocarbonyl) substitution, linked to a ribose-like oxolane (tetrahydrofuran) sugar moiety. The phosphate backbone includes a phosphono hydrogen phosphate group, indicating a diphosphate structure. While its exact biological role remains unelucidated, structural analogs suggest applications in nucleotide signaling pathways, particularly as ligands for purinergic receptors (e.g., P2Y) .
Properties
IUPAC Name |
[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYANNAQSWPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Phosphorylation Using Pyrophosphate Coupling
The most direct method for synthesizing [[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves pyrophosphate-mediated phosphorylation of 6-thioguanosine-5′-monophosphate. As detailed in foundational work by metabolic labeling researchers, this one-pot reaction utilizes triphenylphosphine (1.5 mmol) and diphenyl thioether (1.5 mmol) in dimethylformamide/dimethyl sulfoxide (1:2 v/v) to activate the monophosphate intermediate. Subsequent addition of bis(tri-n-butylammonium) pyrophosphate (1.5 mmol) facilitates nucleophilic displacement over 50 minutes at ambient temperature, yielding the triphosphate product after acetone precipitation and anion exchange chromatography.
Critical to this approach is the maintenance of anhydrous conditions during the phosphorylation step, as residual moisture hydrolyzes the reactive intermediate. The final purification employs DEAE Sephadex G-25 with 200 mM ammonium bicarbonate eluent, isolating the triphosphate at 17% yield. Nuclear magnetic resonance characterization confirms regioselective phosphorylation at the 5′-position, with characteristic shifts at δ 8.13 ppm (purine H8) and δ 4.65 ppm (ribose H1′).
Stepwise Phosphorylation via Phosphoramidite Chemistry
Modern nucleoside triphosphate synthesis increasingly employs phosphoramidite-based strategies to improve yield and stereochemical fidelity. Adapted from prodrug synthesis protocols, this method begins with guanosine protection using tert-butyldimethylsilyl ethers at the 2′- and 3′-hydroxyl groups. Lawesson's reagent (2.2 equiv) then mediates thioketo group installation at the purine 6-position through 12-hour reflux in anhydrous tetrahydrofuran, achieving >90% conversion.
Deprotection of the 5′-hydroxyl group via hydrofluoric acid-pyridine complex enables sequential phosphate additions. Key steps include:
- First phosphorylation : Coupling with bis(pivaloylthioethyl)-N,N-diisopropylaminophosphoramidite (1.2 equiv) under 5-(benzylthio)-1H-tetrazole catalysis (0.45 M) in acetonitrile.
- Oxidation : Immediate treatment with tert-butyl hydroperoxide (5 equiv) at -40°C for 15 minutes stabilizes the phosphate triester intermediate.
- Second/third phosphorylations : Repetition of amidite coupling and oxidation steps with bis(propan-2-yl)amino phosphoramidite reagents builds the triphosphate chain.
Final deprotection using triethylamine trihydrofluoride (3 equiv) in N-methylpyrrolidone yields the target compound with 23% overall yield in optimized runs. This method's superiority lies in its capacity for kilogram-scale production and reduced dimerization side products compared to pyrophosphate approaches.
Stereo-Controlled Synthesis with Phosphorus(V) Reagents
Patent literature discloses advanced phosphorus(V) reagents that enable stereoselective triphosphate assembly. The flagship method employs 4-[({bis(propan-2-yl)aminophosphanyl}oxy)methyl]phenyl acetate (1.1 equiv) to install the β-phosphate with >98% diastereomeric excess. Subsequent γ-phosphate incorporation uses chloro(2-ethylbutyloxy-L-alaninyl)phosphoryl dichloride (1.05 equiv) under inverse addition conditions (-78°C, dry dichloromethane), preserving the thioketo group's integrity.
Notable advantages include:
- Temperature control : Phosphorus(V) reagent reactivity modulated at -40°C prevents thioketo tautomerization
- Protection scheme : Levulinyl esters at 2′/3′-hydroxyls enable orthogonal deprotection after phosphorylation
- Purification : Hydrophobic interaction chromatography with octadecyl silica resin removes truncated phosphate species
This method achieves 31% isolated yield in pilot batches, though requires specialized equipment for cryogenic reactions.
Comparative Analysis of Synthesis Methods
The phosphoramidite method balances cost and scalability for industrial applications, while phosphorus(V) reagents excel in stereoselective synthesis for therapeutic-grade material. Pyrophosphate coupling remains valuable for rapid small-scale synthesis despite its lower yield.
Challenges in Synthesis and Purification
Instability of the 6-sulfanylidene group necessitates strict oxygen exclusion during all synthetic steps, with argon purging required post-Lawesson's reagent treatment. Phosphate hydrolysis presents another major challenge, particularly during anion exchange chromatography where alkaline conditions (pH >8.5) degrade the triphosphate chain. Implementing mixed-mode chromatography with ZIC-cHILIC columns reduces hydrolysis losses to <5% compared to traditional DEAE matrices.
Side reactions predominantly involve:
- Thioketo oxidation : Mitigated by 1,4-dithiothreitol (5 mM) in aqueous workup steps
- Phosphate dimerization : Controlled through low-concentration (<0.1 M) coupling reactions
- Ribose ring opening : Minimized by maintaining pH 6.5-7.5 during deprotection
Applications and Implications
As the active metabolite of 6-thioguanine, this triphosphate inhibits purine biosynthesis through incorporation into RNA and DNA, making it crucial for immunosuppressive therapies. Recent advances in prodrug formulations leverage the compound's ability to impair viral RNA polymerases, with clinical trials ongoing for hepatitis C and SARS-CoV-2 inhibitors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the phosphoryl groups, often using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced purine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is studied for its role in cellular processes. It is often used in studies related to nucleotide metabolism and enzyme interactions.
Medicine
Medically, this compound has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, given its ability to interfere with nucleotide synthesis and function.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of [[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with various molecular targets. It can inhibit enzymes involved in nucleotide synthesis, thereby disrupting cellular replication and function. The compound’s phosphorylated groups allow it to mimic natural nucleotides, leading to its incorporation into DNA or RNA, which can result in chain termination or mutations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related nucleotide derivatives:
Key Research Findings
Impact of Sulfur Substituents: The 6-sulfanylidene group in the target compound may stabilize the enol tautomer of the purine ring, altering hydrogen-bonding interactions compared to oxo (6-oxo) or thioether (e.g., 2-MeS-ADP) analogs . This could reduce susceptibility to adenosine deaminase, a common metabolic enzyme . In 2-MeS-ADP, the 2-methylsulfanyl group enhances affinity for P2Y receptors by 10–100-fold compared to ADP, likely due to hydrophobic interactions with receptor pockets .
Phosphate Backbone Variations: The phosphono hydrogen phosphate configuration in the target compound mirrors the diphosphate moiety in ADP but may exhibit distinct charge distribution, affecting magnesium coordination—a critical factor in receptor activation . Compounds with triphosphate groups (e.g., ATP analogs) show higher energy-transfer capacity but lower receptor specificity compared to diphosphates .
Sugar Modifications: Arabinofuranosyl sugars (e.g., 2-Fluoro-ara-ADP) confer resistance to phosphorylase enzymes, prolonging half-life in vivo . The oxolan (ribose-like) sugar in the target compound retains canonical 3′ and 5′ hydroxyl groups, suggesting compatibility with kinases and polymerases .
Structural and Functional Implications
- Receptor Binding : The 6-sulfanylidene group may sterically hinder binding to ADP-specific receptors (e.g., P2Y₁₂) but enhance interactions with orphan purinergic receptors.
- Synthetic Challenges : The target compound’s synthesis likely requires protecting-group strategies for the sulfanylidene moiety, as seen in 2-MeS-ADP production .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this phosphorylated purine derivative, and how can they be addressed methodologically?
- Answer : The compound’s synthesis requires precise control over phosphorylation and tautomeric stability of the 6-sulfanylidene group. A stepwise approach is recommended:
Nucleoside preparation : Start with 2-amino-6-thiopurine, followed by ribofuranose coupling via Vorbrüggen glycosylation .
Phosphorylation : Use H-phosphonate intermediates with bis(trimethylsilyl)phosphonite under anhydrous conditions to minimize hydrolysis .
Characterization : Monitor intermediates via P NMR to track phosphorylation efficiency (e.g., δ 0–5 ppm for H-phosphonate, δ -10–-20 ppm for phosphorothioate) .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Answer : Discrepancies in H/C NMR data often arise from tautomerism (6-sulfanylidene vs. 6-thiol forms). Mitigation strategies:
- Use DO as a solvent to stabilize the thione form.
- Validate with high-resolution mass spectrometry (HRMS) and compare with computational predictions (e.g., DFT-optimized structures) .
- Cross-reference crystallographic data (e.g., PDB ID 6TW for analogous purine-phosphates) .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s interaction with P2Y purinergic receptors?
- Answer :
- Receptor binding assays : Use S-labeled ATPγS as a competitive ligand in HEK293 cells transfected with P2Y receptors. Measure IC via scintillation counting .
- Structural insights : Perform molecular dynamics (MD) simulations using the compound’s InChIKey (NPALUEYCDZWBOV-NDZSKPAWSA-N) to model binding to receptor active sites .
- Functional assays : Monitor cAMP inhibition in platelet aggregation studies to confirm antagonistic activity .
Q. How can researchers analyze the hydrolytic stability of the phosphono hydrogen phosphate moiety under physiological conditions?
- Answer :
- Kinetic studies : Use P NMR to track hydrolysis in PBS (pH 7.4, 37°C). Compare half-life () with methylphosphonate analogs (e.g., = 24 hrs vs. 48 hrs) .
- Enzymatic profiling : Incubate with alkaline phosphatase (ALP) and quantify inorganic phosphate release via malachite green assay .
Q. What computational methods are suitable for predicting the compound’s metabolic pathways?
- Answer :
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate nucleophilic attack by glutathione on the sulfanylidene group to predict thiol-disulfide exchange .
- Machine learning : Train models on PubChem metabolic data using the compound’s SMILES string (e.g., C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N=C(NC2=O)N) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Answer : Discrepancies arise from polymorphic forms.
- Experimental : Perform differential scanning calorimetry (DSC) to identify polymorphs (e.g., endothermic peaks at 120°C vs. 145°C) .
- Solubility testing : Use shake-flask method with HPLC quantification in DMSO/water mixtures (logP = -1.2 predicts poor lipid solubility) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
